2,4,6-Trimethylpropiophenone
Overview
Description
2,4,6-Trimethylpropiophenone is a chemical compound belonging to the propiophenone class, characterized by a phenyl ring attached to a keto group and methyl groups at positions 2, 4, and 6. It serves as a starting material or intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and polymers.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, where hydroxy-methylpropiophenones undergo multiple arylations via C-C and C-H bond cleavages, producing tetraarylethanes and diaryl-phenylisochroman-ones (Wakui et al., 2004). Another synthesis route involves the Vilsmeier-Haack reaction followed by Dakin reaction, optimizing conditions to achieve high yields (Gang-sheng, 2008).
Molecular Structure Analysis
Crystal structure analysis of similar compounds, like 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol, reveals molecular configurations and interactions, including hydrogen bonds and π–π stacking, which are crucial for understanding the chemical behavior of 2,4,6-trimethylpropiophenone (Liang et al., 2009).
Chemical Reactions and Properties
The reactivity of structurally related compounds involves complex interactions with catalysts and reagents, leading to a variety of products. For instance, reactions with trimethylaluminum produce efficient catalysts for polymerization processes, illustrating the compound's versatility in synthetic chemistry (Chen et al., 2001).
Physical Properties Analysis
Research into the physical properties of similar compounds provides insights into solubility, crystallinity, and molecular interactions, which are essential for application in material science and engineering.
Chemical Properties Analysis
The chemical properties, including reactivity under various conditions, stability, and interactions with different chemical agents, are pivotal for the application of 2,4,6-trimethylpropiophenone in synthesis and manufacturing processes. Studies on related molecules, like the aerobic oxidation of trimethylphenol to benzoquinone, highlight the potential for green chemistry applications (Sun et al., 2004).
Scientific Research Applications
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- Application : 2,2,4’-Trimethylpropiophenone is a chemical compound used in scientific research . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods : The specific methods of application or experimental procedures would depend on the nature of the research being conducted. As this compound is used in a variety of research contexts, the methods can vary widely .
- Results : The outcomes obtained would also depend on the specific research context. Sigma-Aldrich does not collect analytical data for this product .
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- Application : sym-2,4,6-trisubstituted-s-Triazine Derivatives are used to improve the flame retardancy of Polypropylene Composites .
- Methods : The synthesis of these derivatives involves the reaction of cyanuric chloride and p-substituted aniline employing conventional heating or microwave irradiation .
- Results : The effect of substituent on the aniline moiety has a great impact on its thermal stability, as observed from the TGA and DSC data . The TXAT/APP (IFR) system could improve the flame retardancy of PP .
Safety And Hazards
properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMJTVCPHGOCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343509 | |
Record name | 2,4,6-Trimethylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylpropiophenone | |
CAS RN |
2040-15-5 | |
Record name | 1-(2,4,6-Trimethylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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